molecular formula C16H20F3N5O2 B2375424 2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide CAS No. 2034226-15-6

2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2375424
CAS No.: 2034226-15-6
M. Wt: 371.364
InChI Key: LIGYADAOZLKMCI-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate, and a convergent protocol based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines have been described .


Molecular Structure Analysis

The molecular formula of the compound is C22H23F3N6O2 . The structure of the compound includes a pyrimidine ring, which is an integral part of DNA and RNA .


Chemical Reactions Analysis

Pyrimidines have been used as suitable starting materials for the synthesis of novel scaffolds that are parent to DNA bases and derivatives . Several derivatization techniques have already been reported for the synthesis of trifluoromethyl-containing pyrimidines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 460.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of novel derivatives such as 5,7-diarylpyrido[4,3-d]pyrimidines involves the use of related compounds to 2-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-4-carboxamide (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological Activities

  • Piperidine carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting potential as anticancer agents (Kambappa et al., 2017).
  • GPR119 agonist activity and improved hERG inhibition profiles have been observed in N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, indicating therapeutic potential in diabetes treatment (Kubo et al., 2021).
  • Piperidine containing pyrimidine imines and thiazolidinones synthesized under microwave irradiation have been reported to exhibit antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular Structure and Analysis

  • The crystal structure of related compounds, including risperidone with similar piperidine and pyrimidine components, has been studied to understand conformational preferences (Wang, Zhou, & Hu, 2006).

Pharmacokinetics

  • Metabolism studies of related compounds, such as flumatinib, reveal insights into the metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, which are crucial for understanding the pharmacokinetics of similar compounds (Gong et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological properties. Given the diverse applications of pyrimidines, this compound could be a valuable starting point for the development of new therapeutic agents .

Properties

IUPAC Name

2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-5-2-11(3-6-24)23-15(26)10-1-4-20-14(25)7-10/h8-11H,1-7H2,(H,20,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYADAOZLKMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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